molecular formula C17H14ClNO B2416245 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile CAS No. 101602-33-9

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile

Cat. No.: B2416245
CAS No.: 101602-33-9
M. Wt: 283.76
InChI Key: JXJFZDHYJLLHFM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile follows IUPAC naming conventions by prioritizing functional groups and substituents. The parent chain is a four-carbon butanenitrile backbone, with the nitrile group (-C≡N) at position 1. Key structural features include:

  • A ketone group (=O) at position 4.
  • A 4-chlorophenyl substituent (C₆H₄Cl) at position 4.
  • A 4-methylphenyl substituent (C₆H₄CH₃) at position 2.

The systematic IUPAC name reflects this arrangement:
This compound .

The structural formula is represented as:
$$
\ce{N#C-C(C6H4CH3)-CH2-C(=O)-C6H4Cl}
$$
This configuration is validated by the SMILES string N#CC(C1=CC=C(C)C=C1)CC(C2=CC=C(Cl)C=C2)=O, which confirms the positions of substituents and functional groups.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number: 101602-33-9 . Its molecular formula, C₁₇H₁₄ClNO , is derived as follows:

Component Contribution to Formula
Butanenitrile backbone C₄H₅N
4-Chlorophenyl group C₆H₄Cl
4-Methylphenyl group C₇H₇ (C₆H₄CH₃)
Ketone group O

Total :

  • 17 Carbons (4 from backbone + 6 + 7 from substituents)
  • 14 Hydrogens (5 from backbone + 4 + 5 from substituents)
  • 1 Chlorine , 1 Nitrogen , and 1 Oxygen atom.

The molecular weight is 283.76 g/mol , consistent with the formula.

Synonyms and Alternative Naming Conventions in Chemical Literature

This compound is referenced under multiple names in scientific literature and commercial catalogs:

Synonym Source
4-(4-Chlorophenyl)-2-(p-tolyl)-4-oxobutyronitrile BLDpharm
2-(4-Methylphenyl)-4-(4-chlorobenzoyl)butyronitrile Sigma-Aldrich
4-Oxo-4-(4-chlorophenyl)-2-(4-methylphenyl)butanenitrile Chemsrc

Alternative naming conventions emphasize the ketone and nitrile functionalities, such as γ-oxo-arylbutyronitrile derivatives . The compound is also classified under broader categories like chlorinated aromatic ketonitriles in synthetic chemistry contexts.

Key Takeaways :

  • The IUPAC name systematically describes substituent positions and functional groups.
  • The CAS number (101602-33-9) and molecular formula (C₁₇H₁₄ClNO) are critical for unambiguous identification.
  • Synonyms reflect variations in substituent ordering and nomenclature traditions.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-2-4-13(5-3-12)15(11-19)10-17(20)14-6-8-16(18)9-7-14/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJFZDHYJLLHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzyl cyanide under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated, aminated, or thiolated derivatives.

Scientific Research Applications

Synthesis of Related Compounds

The compound serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of various derivatives that exhibit significant biological activities. For instance, it can be transformed into 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile through reactions with aromatic aldehydes, which have been studied for their antiviral and anticancer properties . The synthesis often involves methods like the Arbuzov reaction and Michael addition, demonstrating its utility as a building block in complex organic molecules.

Table 1: Synthetic Pathways Involving 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile

Reaction TypeStarting MaterialsProductsYield (%)
Michael AdditionAromatic Aldehydes + 4-Oxobutanenitrile4-Aryl-2-dialkylphosphonomethyl derivatives>80
Arbuzov ReactionPhosphonates + 4-OxobutanenitrileVarious phosphonated derivativesVariable

Biological Activities

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, compounds synthesized from it demonstrated zones of inhibition comparable to standard antibiotics like Ampicillin .

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of synthesized derivatives of this compound against common bacterial strains. The results showed that several derivatives had potent activity, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .

Antiviral and Anticancer Research

Molecular docking studies have been conducted to evaluate the compound's interactions with viral proteins and cancer-related targets. For instance, docking simulations against the SARS Coronavirus Main Proteinase revealed promising binding affinities for certain derivatives, suggesting potential antiviral applications . Additionally, anticancer activity was noted through interactions with human progesterone receptors, indicating a pathway for further exploration in cancer therapeutics.

Activity TypeTargetObserved Effect
AntibacterialVarious bacterial strainsSignificant inhibition
AntiviralSARS Coronavirus Main ProteinasePromising binding affinity
AnticancerHuman Progesterone ReceptorPotential therapeutic effects

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile can be compared with other similar compounds such as:

    4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanamide: Similar structure but with an amide group instead of a nitrile group.

    4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can lead to different reactivity and applications compared to its analogs.

Biological Activity

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile is an organic compound with significant potential in medicinal chemistry. Its structural features, including the chlorophenyl and methylphenyl groups, suggest diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C17H15ClNC_{17}H_{15}ClN with a molecular weight of approximately 284.76 g/mol. It features a nitrile group, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and cell proliferation. The precise mechanisms are still under investigation, but preliminary studies suggest that the compound may act as an inhibitor or modulator of key signaling pathways.

Biological Activity Data

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of compounds similar to this compound demonstrate significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs have been reported to exhibit zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Molecular docking studies have suggested potential anticancer activity. Compounds in this class have shown binding affinity to cancer-related targets such as the Human Progesterone Receptor and SARS Coronavirus Main Proteinase (3CLpro), indicating their potential as therapeutic agents in oncology .
  • Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Antimicrobial Screening : A study evaluated various derivatives for antimicrobial activity. Compounds structurally related to this compound exhibited significant activity against various bacterial strains, with some showing a zone of inhibition exceeding 16 mm .
  • Anticancer Activity : In a comparative study involving molecular docking simulations, several derivatives demonstrated promising binding energies against cancer targets, suggesting their potential for further development as anticancer agents .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against S. aureus
AntifungalModerate inhibition against C. albicans
AnticancerBinding affinity to progesterone receptor
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted synthesis (e.g., using phosphorus oxychloride in DMF under controlled irradiation) improves reaction efficiency and yield. Reaction progress can be monitored via thin-layer chromatography (TLC). Post-reaction purification involves extraction with dichloromethane, drying over anhydrous Na₂SO₄, and column chromatography for separation. Recrystallization from dichloromethane enhances purity .
  • Key Parameters :

  • Microwave irradiation time: 30 seconds.
  • Stoichiometric control of reactants (e.g., 0.003 mol imine intermediate).

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments and confirms substituent positions.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C–N bonds between 1.328–1.352 Å) and dihedral angles (e.g., chlorophenyl ring twists of 75.1° and 39.5°) .
    • Purity Assessment : TLC (Rf comparison) and HPLC with UV detection.

Q. How can computational modeling assist in predicting the compound’s reactivity or pharmacological potential?

  • Approach : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking studies against target proteins (e.g., viral proteases) assess potential bioactivity, leveraging structural analogs with known antiviral properties .

Advanced Research Questions

Q. What crystallographic challenges arise during structural elucidation, and how are they addressed?

  • Challenges : Weak diffraction due to flexible substituents or disorder in crystal packing.
  • Solutions :

  • High-resolution SC-XRD data collection (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
  • Refinement using SHELXL-2013 to model thermal displacement parameters and hydrogen bonding (e.g., C–H···π interactions with distances ~3.5 Å).
  • Crystallographic Data :
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcn
Unit Cell (Å)a=31.247, b=9.1889, c=9.3719
Z4

Q. How do intermolecular interactions influence the compound’s solid-state stability?

  • Key Interactions :

  • C–H···π Interactions : Stabilize crystal packing (e.g., C33–H33C···Cg3i, symmetry code: x+2, y, z).
  • Van der Waals Forces : Dominate in non-polar regions of the structure.
    • Impact : These interactions reduce lattice energy, favoring monoclinic (P21/n) or orthorhombic (Pbcn) systems .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized geometries.
  • Multi-Technique Analysis : Pair NMR data with IR spectroscopy (e.g., carbonyl stretches ~1700 cm⁻¹) to confirm functional groups. Discrepancies in NOE correlations or coupling constants may require dynamic NMR studies to assess conformational flexibility .

Data-Driven Research Considerations

Q. How can researchers leverage structural analogs to infer biological activity?

  • Case Study : Pyrazole derivatives with similar substituents exhibit antiarrhythmic and antifungal activities. Structure-Activity Relationship (SAR) studies highlight the role of electron-withdrawing groups (e.g., Cl) in enhancing bioactivity .
  • Experimental Design :

  • In Vitro Assays : Test against microbial strains or cancer cell lines.
  • Dose-Response Curves : IC₅₀ values quantify potency.

Q. What synthetic modifications could enhance the compound’s pharmacological profile?

  • Strategies :

  • Introduce sulfonyl or amino groups to improve solubility.
  • Replace the nitrile group with bioisosteres (e.g., carboxylic acids) to modulate toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.